[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
Description
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a sulfur-containing heterocyclic compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and an isopropyl group at position 1. The methanesulfonyl chloride moiety (-SO₂Cl) at position 4 renders it reactive, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H12ClN3O2S |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-5(2)11-6(3)7(9-10-11)4-14(8,12)13/h5H,4H2,1-3H3 |
InChI Key |
YGCKZFBLHCLBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Methanesulfonyl Chloride Group: The triazole derivative is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound and influence its reactivity.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper (Cu), ruthenium (Ru)
Bases: Triethylamine (TEA), pyridine
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
Chemistry
In chemistry, [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino and hydroxyl groups in biomolecules, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the discovery of new drugs with antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity with various nucleophiles makes it useful in the synthesis of polymers, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The methanesulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and hydroxyl groups, leading to the formation of stable sulfonamide and sulfonate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride with analogous compounds typically involves evaluating structural, electronic, and reactive differences. Below is a hypothetical framework for such a comparison, informed by general chemical principles and indirect references to related compounds in the evidence:
Structural Analogues
Triazole vs. Pyrazole Derivatives Example: The pyrazole-carbaldehyde derivative in , 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, shares sulfur-containing substituents but differs in heterocycle core (pyrazole vs. triazole). Pyrazoles generally exhibit greater aromatic stability due to electron delocalization across two adjacent nitrogen atoms, whereas 1,2,3-triazoles (non-aromatic in this case) may display distinct reactivity patterns . Functional Group Comparison: The target compound’s sulfonyl chloride group (-SO₂Cl) is more electrophilic than the sulfanyl (-S-) group in , making it prone to nucleophilic attack (e.g., by amines to form sulfonamides).
Substituent Effects
- Methyl and Isopropyl Groups : The methyl group at position 5 and isopropyl group at position 1 of the triazole ring likely influence steric hindrance and solubility. In contrast, the trifluoromethyl group in enhances electronegativity and metabolic stability.
Hypothetical Data Table
| Property/Compound | [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl Chloride | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Core Heterocycle | 1,2,3-Triazole | Pyrazole |
| Key Functional Group | -SO₂Cl | -S- (sulfanyl) |
| Electrophilicity | High | Moderate |
| Typical Reactivity | Nucleophilic substitution | Thiol-disulfide exchange |
| Steric Hindrance | Moderate (isopropyl group) | High (trifluoromethyl group) |
Limitations of Available Evidence
describes a structurally distinct pyrazole derivative, limiting direct comparisons .
Biological Activity
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₄O₂S |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride |
| CAS Number | 1780665-40-8 |
The biological activity of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The triazole ring structure allows it to form stable complexes with metal ions and enzymes, potentially inhibiting their activity. This interaction is crucial for its applications in anticancer and antimicrobial therapies.
Anticancer Activity
Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been tested against a panel of 60 human cancer cell lines. In these studies, compounds showing more than 60% growth inhibition were selected for further analysis, revealing promising results for [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride in inhibiting cancer cell proliferation (GI50 values) across multiple cancer types including leukemia and breast cancer .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that compounds similar to [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride possess broad-spectrum antifungal properties. They are particularly effective against dermatophytes and other pathogenic fungi . The mechanism involves the inhibition of ergosterol synthesis in fungal cell membranes.
Case Study 1: Anticancer Efficacy
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activities. Among these compounds, one derivative showed an IC50 value significantly lower than that of standard drugs like doxorubicin, indicating superior efficacy against specific cancer cell lines .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole compounds where [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride was tested against a range of fungal species. The results indicated strong inhibitory effects on fungal growth at low concentrations (MIC values), suggesting its potential as a therapeutic agent in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
